molecular formula C4H4O6 B579031 Dihydroxyfumaric acid CAS No. 133-38-0

Dihydroxyfumaric acid

Cat. No.: B579031
CAS No.: 133-38-0
M. Wt: 148.07
InChI Key: BZCOSCNPHJNQBP-OWOJBTEDSA-N
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Chemical Reactions Analysis

Types of Reactions: Dihydroxyfumaric acid undergoes various chemical reactions, primarily due to its ene-diol moiety. It is prone to oxidation and reduction reactions, making it an effective radical scavenger . The compound can also participate in nucleophilic and electrophilic reactions due to its carboxylic acid and ene-diol groups .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of iron(II) ions.

    Reduction: Various reducing agents can be used, depending on the desired product.

    Nucleophilic Reactions: Nucleophiles such as amines and alcohols can react with the carboxylic acid groups.

    Electrophilic Reactions: Electrophiles can target the ene-diol moiety.

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ene-diol moiety, which provides it with distinct redox properties and makes it an effective radical scavenger. Its ability to exist in multiple tautomeric forms also adds to its versatility in chemical reactions .

Biological Activity

Dihydroxyfumaric acid (DHF) is a dicarboxylic hydroxy acid that has garnered attention due to its significant biological activities, particularly its antioxidant properties and its role in various metabolic processes. This article aims to provide a comprehensive overview of the biological activity of DHF, including its chemical properties, mechanisms of action, and relevant case studies.

DHF is structurally related to fumaric acid and is characterized by two hydroxyl groups on a fumarate backbone. It exists in two isomeric forms: trans and cis. The presence of the ene-diol moiety in DHF allows it to engage in redox reactions, making it a potent antioxidant capable of scavenging free radicals, similar to ascorbic acid .

Antioxidant Activity

Mechanisms of Action:
DHF exhibits its antioxidant properties through several mechanisms:

  • Radical Scavenging: The hydroxyl groups in DHF can donate electrons to free radicals, neutralizing them and preventing oxidative damage .
  • Inhibition of Nitrosation: Research has demonstrated that DHF can inhibit the formation of harmful nitrosoamines from secondary amines, which are implicated in cancer development. This effect is particularly notable in gastric environments where nitrosating agents are prevalent .

Case Studies:

  • Wine Preservation: In studies aimed at improving wine stability and hygiene, DHF was shown to reduce oxidized polyphenols, thereby enhancing the quality and shelf life of wines. The addition of DHF resulted in wines with better taste profiles compared to those produced using conventional methods .
  • In Vivo Studies: In animal models, DHF has been observed to increase glycogen content in muscle tissues, suggesting a role in metabolic regulation .

Enzymatic Interactions

DHF interacts with various enzymes, which facilitates its oxidation and reduction processes:

  • Peroxidase Activity: DHF can be oxidized by peroxidase enzymes in the presence of hydrogen peroxide. This enzymatic reaction has been shown to be influenced by other compounds such as p-coumaric acid, which enhances the rate of oxidation .
  • Metal Catalysis: The oxidation of DHF can also be catalyzed by metal ions such as manganese (Mn²⁺) and copper (Cu²⁺), leading to the generation of reactive oxygen species (ROS) that further participate in biological oxidation processes .

Research Findings and Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study Findings Reference
Wine PreservationImproved taste and stability; reduced oxidized polyphenols
Inhibition of NitrosationSuppressed formation of nitrosoamines in vitro and in

Properties

IUPAC Name

(E)-2,3-dihydroxybut-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O6/c5-1(3(7)8)2(6)4(9)10/h5-6H,(H,7,8)(H,9,10)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCOSCNPHJNQBP-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(=O)O)\O)(\C(=O)O)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701030332
Record name Dihydroxyfumarate
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Molecular Weight

148.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133-38-0
Record name Dihydroxyfumaric acid
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Record name Dihydroxyfumarate
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Record name Dihydroxyfumaric acid
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Record name Dihydroxyfumarate
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Record name 2,3-dihydroxyfumaric acid
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